5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Medicinal chemistry Synthetic chemistry Compound management

Generic oxadiazole substitution risks synthetic failure: the 1,3,4-isomer exhibits ~10× lower log D than the 1,2,4-core, compromising membrane permeability. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole provides the definitive 1,2,4-scaffold with a reactive chloromethyl handle enabling unique KCN-mediated non-reductive decyanation-inaccessible with methyl or hydroxymethyl analogs. • 1,2,4-Oxadiazole core: ~10× higher log D for optimized pharmacokinetics • Chloromethyl handle: versatile electrophile for amine/thiol/alcohol SAR • ≥98% purity (GC), ≤0.5% moisture, kg-scale availability

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 1822-94-2
Cat. No. B157745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
CAS1822-94-2
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CCl
InChIInChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyXMSYUUPMPGDIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2): Technical Identity and Core Characteristics for Procurement Specification


5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at the 5-position and a phenyl group at the 3-position. Its molecular formula is C₉H₇ClN₂O with a molecular weight of 194.62 g/mol . The compound presents as a solid at ambient temperature with a reported melting point of 42°C, a boiling point of 142°C, and a calculated density of 1.283 g/cm³ [1]. The presence of the electrophilic chloromethyl moiety confers significant synthetic utility as a reactive handle for nucleophilic substitution, establishing this compound as a versatile building block in medicinal chemistry and organic synthesis . Commercially, the compound is available from multiple suppliers at purity grades ranging from 95% to ≥98%, with typical storage conditions specified at 2–8°C in sealed, dry environments [2].

Why 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Cannot Be Arbitrarily Substituted: Critical Molecular Determinants of Reactivity and Function


In the context of oxadiazole-based building blocks, generic substitution is scientifically unsound due to three non-interchangeable molecular features. First, the 1,2,4-oxadiazole regioisomer differs fundamentally from the 1,3,4-oxadiazole isomer in physicochemical properties: the 1,2,4-isomer exhibits systematically higher lipophilicity (log D) and distinct hydrogen-bonding potential, dipole moment, and metabolic stability profiles compared to its 1,3,4 counterpart, differences that directly impact downstream pharmacokinetic outcomes and synthetic accessibility [1]. Second, the identity of the 5-substituent critically determines both reaction pathway and product distribution: the chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution with amines, thiols, and alcohols, whereas analogs bearing 5-methyl (CAS 1198-98-7) or 5-hydroxymethyl (CAS 5543-33-9) substituents lack this reactive functionality altogether, necessitating entirely different synthetic strategies [2]. Third, the chloromethyl variant participates in specific, high-value synthetic transformations that are inaccessible to other 5-substituted derivatives—most notably the KCN-mediated reaction that affords trisubstituted acetonitriles and alkanes via a non-reductive decyanation pathway, a transformation that is mechanistically unique to the chloromethyl-bearing scaffold and cannot be replicated with bromomethyl, methyl, or hydroxymethyl analogs [3]. Therefore, procurement decisions based solely on the oxadiazole core while ignoring regioisomer identity and substituent chemistry introduce substantial risk of synthetic failure, altered physicochemical properties, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Head-to-Head Comparisons with Closest Analogs


Physical Form and Handling: Low Melting Point Solid Enables Precise Dispensing vs. Liquid or High-Melting Analogs

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole exhibits a melting point of 42°C, making it a crystalline solid at standard refrigerated storage conditions (2–8°C) that readily transitions to a liquid or semi-solid state at ambient laboratory temperatures (20–25°C) . In contrast, the 5-methyl analog (5-methyl-3-phenyl-1,2,4-oxadiazole, CAS 1198-98-7) has a lower melting point of 33–36°C, which renders it a semi-solid or liquid at ambient temperature and thus more challenging to handle precisely in small-scale weighing operations . The 5-(bromomethyl) analog (CAS 103499-27-0) is reported as a solid but with higher molecular weight (239.07 g/mol vs. 194.62 g/mol) and distinct reactivity due to the bromine leaving group .

Medicinal chemistry Synthetic chemistry Compound management

Synthetic Yield Benchmarking: Reported 51% Yield in Representative Cyclization Protocol

A documented synthetic route for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole via cyclization under reflux conditions in organic solvent yields the target compound in 51% isolated yield as pale-yellow crystals . This yield serves as a baseline benchmark for evaluating alternative synthetic approaches and for comparing synthetic accessibility against related analogs. For context, the synthesis of the corresponding 5-(bromomethyl) analog (5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole) from benzonitrile and hydroxylamine hydrochloride proceeds via an amidoxime intermediate obtained in 87% yield, though the overall yield to the final bromomethyl product is not directly comparable due to differences in the synthetic sequence and the identity of the halogenating agent [1].

Process chemistry Synthetic methodology Scale-up feasibility

Reactivity Differentiation: Chloromethyl Electrophile Enables KCN-Mediated Decyanation Pathway Not Accessible to Non-Halogenated Analogs

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole and its p-substituted-phenyl derivatives undergo a distinctive reaction with potassium cyanide (KCN) that affords trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes (1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes) via a non-reductive decyanation pathway [1]. This transformation is mechanistically dependent on the presence of the chloromethyl leaving group and has been characterized by comprehensive spectroscopic analysis (IR, ¹H NMR, ¹³C NMR, 2D NMR, TOF-MS, and X-ray crystallography) [2]. In contrast, the 5-methyl analog (5-methyl-3-phenyl-1,2,4-oxadiazole) lacks a leaving group at the 5-position and is incapable of participating in nucleophilic substitution reactions of this type; its reactivity is instead limited to lithiation or addition to the azomethine bond under strongly basic conditions [3]. The 5-hydroxymethyl analog exhibits entirely different reactivity, undergoing oxidation/reduction of the hydroxyl group rather than nucleophilic displacement [4].

Synthetic methodology Reaction discovery Mechanistic chemistry

Regioisomer Selection: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Lipophilicity and Metabolic Stability Differentiation

A systematic comparison of 1,2,4-oxadiazole and 1,3,4-oxadiazole matched pairs in the AstraZeneca compound collection reveals that the 1,3,4-oxadiazole isomer consistently shows an order of magnitude lower lipophilicity (log D) compared to the 1,2,4-oxadiazole counterpart [1]. This difference is corroborated by independent reviews establishing that 1,2,4-oxadiazoles exhibit higher lipophilicity, distinct hydrogen-bonding potential, and altered metabolic stability profiles relative to 1,3,4-oxadiazoles [2]. The 1,2,4-oxadiazole core also demonstrates established utility as a bioisostere of the amide functional group, a property that has been exploited in the design of anthranilic diamide insecticides and various pharmaceutical candidates [3].

Medicinal chemistry Physicochemical profiling Drug design

Validated Application Scenarios for 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment-Based Drug Discovery: Scaffold for 5-Position Diversification via Nucleophilic Substitution

The chloromethyl group at the 5-position serves as a versatile electrophilic handle for nucleophilic substitution with amines, thiols, alcohols, and other nucleophiles, enabling rapid generation of focused compound libraries for structure-activity relationship (SAR) exploration . The 1,2,4-oxadiazole core functions as a metabolically stable amide bioisostere with defined lipophilicity characteristics that differ substantially from the 1,3,4-oxadiazole isomer—an order of magnitude lower log D for the 1,3,4 counterpart necessitates deliberate regioisomer selection based on target permeability requirements . The low melting point (42°C) facilitates precise gravimetric dispensing into 96-well or 384-well plates for high-throughput parallel synthesis workflows, offering handling advantages over lower-melting or liquid analogs [1].

Synthetic Methodology Development: Investigation of Non-Reductive Decyanation and Cyanide-Mediated Transformations

This compound is uniquely suited for research programs investigating the non-reductive decyanation pathway with KCN that yields trisubstituted acetonitriles and alkanes—a mechanistically distinct transformation that cannot be accessed using 5-methyl or 5-hydroxymethyl analogs . The documented synthetic yield of 51% for the parent compound via cyclization methodology provides a concrete benchmark for reaction optimization studies and for evaluating alternative routes or catalytic systems . The availability of commercial material at 95–98% purity from multiple suppliers reduces the need for in-house synthesis during preliminary methodology screening, accelerating project timelines [1].

Process Chemistry Scale-Up: Kilogram-Scale Intermediate for Agrochemical and Pharmaceutical Synthesis

Suppliers report that 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole is available up to kilogram production scale with purity specifications of 98% (GC minimum) and moisture content ≤0.5%, meeting the quality requirements for process development and pilot-scale manufacturing . The compound's physical properties—specifically its 42°C melting point—enable solid-phase handling during large-scale operations while remaining amenable to melt-transfer techniques if required, providing operational flexibility during scale-up . The established utility of 1,2,4-oxadiazoles as amide bioisosteres in agrochemical anthranilic diamide insecticides validates the commercial relevance of this scaffold for industrial applications beyond pharmaceuticals [1].

Physicochemical Profiling and Bioisostere Evaluation Studies

For programs evaluating amide replacements in lead optimization, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole provides the definitive 1,2,4-oxadiazole core with systematically higher lipophilicity compared to the 1,3,4-oxadiazole isomer—a matched-pair difference of approximately one order of magnitude in log D that can dramatically affect membrane permeability, metabolic stability, and off-target pharmacology . The chloromethyl substituent offers a convenient synthetic entry point for further elaboration, enabling comparative evaluation of the 1,2,4-oxadiazole scaffold against other bioisosteres (amides, 1,3,4-oxadiazoles, tetrazoles) within the same molecular context .

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